Furalaxyl contains a single chiral center and is typically manufactured and used as a racemic mixture (rac-furalaxyl), comprising equal amounts of its ( R )- and ( S )-enantiomers [1] [2]. The chemical is classified as an acylamino acid fungicide with systemic protective and curative action, and its primary mode of action is the disruption of fungal nucleic acid synthesis, specifically RNA polymerase I [1].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| IUPAC Name | methyl ( N )-(2-furoyl)-( N )-(2,6-xylyl)-DL-alaninate [1] |
| CAS RN | 57646-30-7 [1] [2] |
| Chemical Formula | C₁₇H₁₉NO₄ [1] |
| Chiral Center | Single chiral center [1] |
| Commercial Form | Racemate (50/50 mixture of ( R )- and ( S )-enantiomers) [1] [2] |
| FRAC Code | 4 (Acylamino acid fungicide) [1] |
The physicochemical properties of a pesticide influence its environmental distribution and fate. The following table consolidates key data for the racemic mixture:
| Property | Value | Classification / Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 230 mg L⁻¹ [1] | Moderate |
| Octanol-Water Partition Coefficient (Log ( K_{ow} )) | 2.7 [1] | Moderate |
| Soil Degradation DT₅₀ (Aerobic) | 48 days (typical) [1] | Moderately persistent |
| Aqueous Hydrolysis DT₅₀ (at 20°C, pH 7) | 200 days [1] | Persistent |
| Vapour Pressure (at 20°C) | 0.07 mPa [1] | Low volatility |
The ( R )- and ( S )-enantiomers of this compound do not behave identically in the environment. This enantioselectivity is critical for accurate environmental risk assessments.
Research shows that the degradation of this compound in agricultural soils is enantioselective [3]. In soil column studies, the ( R )-enantiomer degrades faster than the ( S )-enantiomer, leading to a higher concentration of the ( S )-enantiomer in leachates [3] [4]. The degradation process follows first-order kinetics.
Reported half-lives (( DT_{50} )) in soils are [3]:
This indicates that the ( S )-enantiomer is more persistent in the soil environment. Soil properties, microorganisms, and environmental factors influence the rate and extent of this enantioselectivity [3].
A study on Tenebrio molitor (mealworm) larvae demonstrated that this compound enantiomers undergo complex processes of enantiomerization (conversion from one enantiomer to the other) and stereoselective bioaccumulation [5].
Key findings include:
This enantiomerization is an important process to consider, as it challenges the conventional approach of assessing the fate of enantiomers as separate, stable entities.
The enantioselectivity of this compound extends to its toxicity against non-target species. A study on the green alga Scenedesmus obliquus revealed that the ( S )-enantiomer, which is the less fungicidally active form against target oomycetes, exhibited greater toxicity to this non-target algal species [4]. This finding underscores a critical point: the inactive enantiomer in a racemic mixture can still pose significant ecological risks.
The recognition that pesticidal activity and environmental impact are enantioselective has driven research into synthesizing only the active enantiomer. One published approach for synthesizing enantiopure ( R )-furalaxyl involves a two-step process starting from an enantiopure precursor [6]:
This strategy of using an enantiopure starting material and conducting reactions that do not affect the chiral center is a key method for producing single-enantiomer pesticides.
The following diagram maps the key experimental processes and logical relationships involved in assessing the enantioselective environmental fate of this compound, as discussed in the research.
Experimental workflow for assessing this compound enantiomers
For research and development purposes, understanding the chemical and physical characteristics of furalaxyl is fundamental for formulating products and designing experiments.
| Property | Value | Conditions / Notes |
|---|---|---|
| Melting Point | 70-102 °C | Data varies by source [1] [2] |
| Octanol-Water Partition Coefficient (Log P) | 2.7 | Indicates moderate lipophilicity [1] |
| Solubility in Water | 230 mg/L | At 20 °C, pH 7 [1] |
| Solubility in Organic Solvents | Very high | e.g., 520,000 mg/L in Acetone [1] |
| Vapor Pressure | 7.0 x 10⁻⁵ Pa | At 20 °C [1] [2] |
This compound is a key member of the acylalanine fungicide class (FRAC Group 4) [1]. Its primary biochemical mode of action is the specific inhibition of RNA polymerase I, a critical enzyme for ribosomal RNA synthesis in susceptible pathogens [3] [1]. This disruption in RNA synthesis prevents the fungus from producing essential proteins, ultimately leading to its death [4].
It is predominantly effective against oomycetes, specifically targeting pathogens from the order Peronosporales [3] [1]. It is used to control diseases such as seed rot, damping-off, and stem rots, particularly in ornamental plants, flowers, shrubs, and trees [1] [5].
Advanced analytical techniques are required to study and detect this compound in various matrices. The following experimental approaches are cited in the literature.
This compound contains a chiral center and is typically used as a racemic mixture [1] [5]. The enantiomers can be separated using a chiral HPLC column for studies on their distinct biological activities and environmental fates [6].
A method for a multiresidue pesticide analysis, which includes this compound, in complex samples like green tea nutraceuticals has been published [4]. The protocol utilizes:
The behavior of a pesticide in the environment is a critical area of research. The table below summarizes key fate parameters for this compound.
| Parameter | Value | Interpretation |
|---|---|---|
| Soil DT₅₀ (Typical) | 48 days | Moderately persistent [1] |
| Aqueous Hydrolysis DT₅₀ | 200 days | Persistent at 20°C and pH 7 [1] |
| Bio-concentration Factor (BCF) | Low risk | Based on Log P < 3 [1] |
Research indicates that the environmental impact of this compound can be enantioselective. For example:
A workflow for investigating fungicide mode of action using metabolomics [7].
It is important to note that This compound is not approved under EC Regulation 1107/2009 for use in the European Union [1]. Its use has been restricted in certain regions due to the development of resistance from uncontrolled application without alternation with other antifungal agents [3]. As a result, acylalanine fungicides like this compound are often used in combination with other pesticides with different modes of action to manage resistance [3].
The quantitative data on this compound's environmental behavior is summarized in the table below. It is important to note that the database for this information carries a reliability rating of L3, which indicates the data is from pesticide manuals and reference books but is unverified [1].
| Property | Value | Interpretation/Remarks |
|---|---|---|
| Soil Degradation (Aerobic) | ||
| DT₅₀ (Typical) | 48 days [1] | Moderately persistent [1]. |
| DT₅₀ (Reported Range) | 30 - 65 days [1] | General literature range. |
| Aqueous Hydrolysis | ||
| DT₅₀ at 20 °C & pH 7 | 200 days [1] | Classified as Persistent in water [1]. |
| Solubility & Partitioning | ||
| Water Solubility (at 20°C, pH 7) | 230 mg/L [1] | Moderate solubility. |
| Octanol-Water Partition Coeff. (Log P) | 2.7 [1] | Moderate lipophilicity. |
| Sorption & Mobility | ||
| -- | -- | Calculated to have low leachability and be slightly mobile in soil [1]. |
Since the search results do not provide detailed methodologies, the following workflow outlines a standard approach to investigate the environmental fate of a pesticide like this compound. This diagram connects the key experimental phases from controlled lab studies to a final risk assessment:
The specific experimental guidelines can be structured as follows:
Soil Degradation Studies
Aqueous Fate Studies
Soil Sorption and Mobility
The available data, while useful, reveals significant gaps that are critical for a comprehensive environmental risk assessment [2].
This compound is a systemic fungicide belonging to the acylamino acid class that has been used primarily for controlling diseases caused by Peronosporales fungi, including seed rot, damping off, and stem rots in ornamental plants and cut flowers. The chemical is characterized by a chiral center and is typically manufactured and applied as a racemic mixture of its R- and S-enantiomers. With the molecular formula C₁₇H₁₉NO₄ and a molecular mass of 301.34 g/mol, this compound presents as white, odorless crystals with moderate solubility in water (230 mg/L at 20°C) and high solubility in organic solvents such as dichloromethane, acetone, and methanol. The compound exhibits a relatively low octanol-water partition coefficient (log P = 2.7), suggesting moderate mobility in environmental matrices, while its vapor pressure of 0.07 mPa at 20°C indicates low volatility under standard environmental conditions [1] [2].
The fungicidal activity of this compound stems from its ability to disrupt fungal nucleic acid synthesis, specifically targeting RNA polymerase I. This mode of action provides both protective and curative effects against Oomycete pathogens, making it valuable for agricultural applications. Despite its effectiveness, this compound is no longer approved under EC Regulation 1107/2009 in the European Union, though historical use and potential ongoing applications in other regions like Australia warrant continued investigation into its environmental fate and metabolic pathways. Understanding the degradation behavior of this compound is particularly important due to its moderate persistence in soil environments, with reported field dissipation half-lives (DT₅₀) ranging from 30 to 65 days [1].
Aqueous Hydrolysis: this compound demonstrates remarkable stability in aqueous environments across a range of pH conditions. The hydrolysis half-life (DT₅₀) at 20°C and pH 7 exceeds 200 days, indicating high persistence in neutral aqueous systems. However, under alkaline conditions (pH 10), the degradation rate increases significantly, with the DT₅₀ decreasing to approximately 22 days. This pattern suggests that alkaline hydrolysis represents a potentially important degradation pathway in environments with elevated pH. The primary hydrolysis mechanism involves cleavage of the ester bond, leading to the formation of carboxylic acid derivatives, followed by subsequent N-dealkylation reactions that further break down the molecular structure [1] [2].
Photodegradation: While specific kinetic data for this compound photolysis is limited in the available literature, compounds with similar furan ring structures typically undergo rapid photochemical degradation when exposed to direct sunlight. The furan moiety in this compound can absorb UV radiation, potentially leading to ring opening reactions or oxidation processes that would significantly alter the compound's structure and toxicity profile. Future studies should quantify the photodegradation kinetics of this compound, particularly given that photochemical processes often represent important transformation pathways for pesticides in surface waters or on plant surfaces [1].
Soil Microbial Degradation: this compound undergoes moderately persistent degradation in soil environments, with reported half-lives (DT₅₀) ranging from 31 to 65 days under typical field conditions (20-25°C). This biodegradation process is primarily mediated by soil microorganisms that utilize the pesticide as a carbon and energy source. The metabolic pathways in soil resemble those observed in other environmental compartments, with initial ester hydrolysis followed by N-dealkylation reactions. Research indicates that the degradation rate in soil can be influenced by various factors including soil texture, organic matter content, pH, and microbial community composition. Studies have shown that the compound dissipates more rapidly in soils with higher microbial biomass and diversity [1] [2].
Plant Metabolism: In plants, this compound is metabolized to polar, water-soluble compounds, which are partially acidic and likely conjugated with natural plant constituents. These metabolic transformations enhance the compound's excretion potential and reduce its bioaccumulation tendency. The systemic properties of this compound allow it to be distributed throughout plant tissues, where enzymatic transformations similar to those in soil microorganisms occur, though often at different rates. Plant metabolism studies have identified several phase I and phase II transformation products, with conjugated metabolites representing significant portions of the residue profile in treated plants [2].
Table 1: Degradation Kinetics of this compound in Various Environmental Compartments
| Environmental Compartment | Degradation Process | Half-life (DT₅₀) | Experimental Conditions |
|---|---|---|---|
| Water | Hydrolysis | >200 days | pH 7, 20°C |
| Water | Hydrolysis | 22 days | pH 10, 20°C |
| Soil | Biotic degradation | 31-65 days | Field conditions, 20-25°C |
| Soil | Biotic degradation | 48 days | Lab study, 20°C |
The metabolic transformation of this compound follows two primary pathways in biological and environmental systems:
Ester Cleavage Pathway: The initial and most prominent biotransformation involves hydrolysis of the methyl ester group (-COOCH₃), resulting in the formation of the corresponding carboxylic acid derivative. This phase I reaction dramatically increases the hydrophilicity of the molecule, enhancing its potential for further degradation and excretion. The carboxylic acid metabolite can subsequently undergo conjugation reactions with natural biomolecules in biological systems, forming water-soluble complexes that are readily excreted. In environmental samples, this acid metabolite may undergo further degradation through microbial degradation processes [2].
N-Dealkylation Pathway: A competing metabolic pathway involves the oxidative removal of alkyl groups from the nitrogen atom in the acylamino acid structure. This process typically requires cytochrome P450 enzymes in biological systems or analogous oxidative processes in environmental compartments. N-dealkylation generates secondary amine intermediates that may be susceptible to additional transformations, including ring hydroxylation or furan oxidation. These sequential transformations ultimately lead to the fragmentation of the parent molecule into smaller, typically less toxic constituents that can enter standard metabolic pathways [2].
Recent research has revealed that this compound exhibits significant enantioselectivity in its environmental behavior and metabolic processing, a critical consideration given that the compound is typically applied as a racemic mixture:
Differential Toxicity: Studies with the aquatic algae Scenedesmus obliquus demonstrated that the S-enantiomer exhibits greater toxicity than the R-enantiomer, with 96-hour EC₅₀ values of 13.59 mg/L and 15.26 mg/L, respectively. This enantioselectivity was further confirmed through measurements of chlorophyll content and antioxidant enzyme activities (CAT and SOD) in algae cells, which showed more significant alterations when exposed to the S-enantiomer compared to the R-enantiomer at equivalent concentrations [3].
Enantiomerization in Organisms: Research using Tenebrio molitor larvae (mealworms) revealed that this compound undergoes significant enantiomerization during bioaccumulation, with interconversion between R and S configurations observed within the organisms. Interestingly, this stereochemical interchange did not occur in the wheat bran feed matrix during the 21-day study period, suggesting that biological processes within the larvae facilitate the enantiomerization. This conversion represents a novel metabolic pathway that must be considered in environmental risk assessments [4].
Bioaccumulation Differences: Enantioselective bioaccumulation studies in earthworms (Eisenia foetida) have further confirmed the differential processing of this compound enantiomers in organisms. These findings have profound implications for environmental risk assessment, as the more toxic S-enantiomer may preferentially accumulate in certain organisms, potentially leading to greater than anticipated ecological impacts [5].
Table 2: Identified Metabolites and Transformation Products of this compound
| Metabolite Name | Formation Pathway | Key Characteristics | Detection Method |
|---|---|---|---|
| Carboxylic acid derivative | Ester hydrolysis | Increased hydrophilicity, polar | HPLC-MS/MS |
| N-Dealkylated products | Oxidative N-dealkylation | Secondary amine intermediates | HPLC-MS/MS |
| Polar conjugates | Phase II metabolism | Water-soluble, acidic | LC-LTQ/Orbitrap |
Robust analytical methods have been developed to study this compound degradation and metabolite identification:
Sample Extraction: For biological samples including Tenebrio molitor larvae and wheat bran, the optimized extraction protocol involves homogenizing 5.0 g of sample with 10 mL of acetonitrile using a high-speed blender. The mixture is then subjected to ultrasonic extraction for 30 minutes at 40°C, followed by centrifugation at 5000 rpm for 10 minutes. The supernatant is collected, and the extraction process is repeated twice with fresh acetonitrile. Combined extracts are concentrated to near dryness under a gentle nitrogen stream at 40°C, then reconstituted in 2.0 mL of methanol for subsequent clean-up procedures [4].
Sample Clean-up: The extract undergoes purification using an alumina-N-solid-phase extraction (SPE) cartridge that has been preconditioned with 5.0 mL each of methanol and deionized water. After loading the sample, the cartridge is washed with 5.0 mL of deionized water followed by 5.0 mL of n-hexane. The analytes of interest are then eluted with 8.0 mL of acetonitrile, and the eluate is evaporated to dryness under nitrogen. The final residue is reconstituted in 1.0 mL of methanol and filtered through a 0.22 μm membrane prior to chromatographic analysis [4].
HPLC-MS/MS Analysis: The separation of this compound enantiomers is achieved using a ChiralPAK IC column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of n-hexane and ethanol (80:20, v/v) delivered at a flow rate of 0.8 mL/min. Detection and quantification are performed using tandem mass spectrometry with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer parameters are optimized as follows: ion source temperature 500°C, ion spray voltage 5500 V, curtain gas 35 psi, and collision gas set to medium. The specific multiple reaction monitoring (MRM) transitions monitored are m/z 302.1→202.1 for this compound quantification and m/z 302.1→245.1 for confirmation [4].
Method Validation: The analytical method has been rigorously validated demonstrating excellent linearity (r² > 0.998) across a concentration range of 0.01-1.0 mg/L for both enantiomers. The recovery rates for this compound enantiomers from spiked samples range from 85.2% to 94.6% with relative standard deviations less than 8.5%, meeting accepted criteria for pesticide residue analysis. The method's limit of quantification (LOQ) is established at 0.01 mg/kg for both enantiomers in all matrices, providing sufficient sensitivity for environmental monitoring and metabolic studies [4].
This compound is not currently approved for use in the European Union under EC Regulation 1107/2009, with its inclusion having expired. However, historical applications and potential continued use in other regions necessitate ongoing environmental monitoring. The compound has been classified as slightly hazardous (Class III) with an acute oral LD₅₀ of 940 mg/kg in rats and 603 mg/kg in mice. It exhibits low toxicity to birds (acute oral LD₅₀ > 6000 mg/kg in Japanese quail) but moderate toxicity to fish (LC₅₀ values ranging from 8.7 to 60.0 mg/L across different species) [1] [2].
The enantioselective behavior of this compound, particularly the increased toxicity of the S-enantiomer to non-target organisms, highlights the importance of considering stereochemistry in regulatory decisions. Traditional risk assessments that evaluate racemic mixtures may underestimate ecological impacts if the more bioactive enantiomer persists or accumulates preferentially. The observed enantiomerization in insects further complicates prediction of environmental fate, as initial enantiomeric ratios may shift over time in biological systems. These findings support the growing scientific consensus that chiral pesticides should be evaluated at the enantiomer level rather than as racemic mixtures in regulatory frameworks [3] [4].
Degradation pathway of this compound showing major transformation routes.
Analytical workflow for this compound and metabolite identification in environmental samples.
This comprehensive assessment of this compound degradation pathways and metabolites reveals a complex environmental profile characterized by moderate persistence in soil and water systems, enantioselective toxicity to non-target organisms, and complex metabolic transformations across environmental compartments. The identification of enantiomerization in insects represents a particularly significant finding, as this process complicates prediction of environmental fate and ecological impacts. Future research should prioritize several key areas:
Advanced Metabolite Identification: Studies should employ high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to fully characterize unknown transformation products, particularly those resulting from enantiomerization processes. Structural elucidation of these metabolites is essential for understanding their potential toxicity and environmental behavior [4] [6].
Field Validation Studies: While laboratory studies provide valuable insights, controlled field studies are necessary to validate degradation kinetics and metabolite formation under realistic environmental conditions. These studies should specifically examine the fate of individual enantiomers in different soil types and climatic conditions [1].
Toxicological Assessment of Metabolites: Comprehensive toxicity testing should be conducted on major transformation products to determine if metabolites retain or exceed the toxicity of the parent compound. Such assessments are critical for complete environmental risk evaluation [3] [2].
The table below summarizes the available quantitative data and mechanistic insights for this compound:
| Parameter | Hydrolysis | Photolysis |
|---|---|---|
| Half-life (DT₅₀) | 200 days (at 20°C, pH 7) [1] | Information missing from search results |
| Primary Mechanism | Information missing for this compound; a related tetrahydrofuran compound undergoes an AAC1 mechanism with carbonium ion formation in acidic/neutral media [2]. | Very slow direct degradation; sensitized photooxygenation is a major pathway [3]. |
| Key Factors | pH, temperature [2] | Presence of sensitizers (e.g., rose bengal, methylene blue), oxygen [3] |
| Major Products | Information missing from search results | 2,6-dimethylaniline and N-2,6-xylyl-D,L-alaninate from direct photolysis; various peroxides and open-chain aldehydes from sensitized photooxygenation [3]. |
Based on the search results, here are methodologies used in key studies:
Sensitized Photooxygenation Protocol [3]: This study investigated the photodegradation of this compound in the presence of sensitizers.
Hydrolysis Kinetics Protocol (for related compounds) [2]: While not for this compound itself, a study on similar tetrahydrofuran and tetrahydropyran esters outlines a standard approach.
The following diagram maps the known degradation pathways of this compound based on the available literature, illustrating the two main processes and their products.
The diagram above summarizes the two primary degradation pathways. Notably, sensitized photooxygenation appears to be a more significant environmental pathway than direct photolysis for this compound [3].
A significant limitation is that much of the specific research on this compound's degradation was published over two decades ago [3] [1]. The search results did not contain more recent studies focusing directly on its hydrolysis and photolysis rates.
Given the data limitations, you might consider these paths forward:
1. Introduction Furalaxyl is a chiral fungicide whose enantiomers may exhibit different biological activities and environmental behaviors. Enantioselective monitoring is therefore essential for accurate risk assessment. This application note outlines a detailed HPLC-MS/MS method for the separation and quantification of this compound enantiomers, adapted from established chiral methods for similar compounds [1] [2].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation For agricultural samples (e.g., fruits, vegetables, soil), a QuEChERS-based method is highly suitable [1].
2.3. HPLC-MS/MS Analysis
HPLC Conditions:
MS/MS Conditions:
The following workflow diagrams the key stages of method development and application for a chiral pesticide like this compound.
The table below summarizes critical parameters and the rationale behind them, drawing from the analysis of similar methods.
| Development Phase | Key Parameters | Considerations & Rationale |
|---|---|---|
| Chiral Separation [3] [4] | Column Chemistry, Mobile Phase Composition, Temperature | Teicoplanin/vancomycin columns show broad enantioselectivity. Cellulose-based phases (Lux Cellulose-4) are also highly effective. Use volatile additives (ammonium formate, formic acid) for MS compatibility [3] [4]. |
| MS/MS Detection [3] | Ionization Mode, MRM Transitions, Source Parameters | ESI+ is most common. Optimize MRM transitions for each enantiomer. Use Design-of-Experiment (DoE) to efficiently optimize voltages and gas flows for maximum sensitivity [3]. |
| Sample Preparation [1] | Extraction Efficiency, Matrix Clean-up | QuEChERS is robust and effective for food/soil matrices. Adjust d-SPE sorbents (PSA, C18, GCB) based on matrix co-extractives to reduce suppression and interference [1]. |
Once validated, this method can be applied to study the environmental behavior of this compound enantiomers. The following workflow visualizes a typical enantioselective degradation study in soil or plants.
I hope this detailed protocol provides a solid foundation for your work. Should you need to refine the method further, focusing on column temperature, mobile phase gradient, and d-SPE clean-up composition are the most impactful parameters to adjust.
The following table summarizes the key physicochemical properties of this compound that are critical for developing an extraction protocol [1].
| Property | Value | Implication for Extraction |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 230 mg/L | Moderate; water alone is insufficient for efficient extraction. |
| Solubility in Organic Solvents | High in dichloromethane, acetone, methanol; Low in hexane. | Polar organic solvents are suitable for extraction. |
| Octanol-Water Partition Coefficient (Log P) | 2.7 | Indicates moderate lipophilicity. Suitable for liquid-liquid partitioning. |
| Hydrolysis DT₅₀ (at 20°C, pH 7) | 200 days | Relatively stable at neutral pH, but may degrade in strong acid/base. |
Based on its properties, a standard QuEChERS-like method, commonly used for multi-pesticide residue analysis, is a suitable starting point. The following diagram outlines the core workflow.
Extraction:
Partitioning & Clean-up:
Analysis:
Future work should focus on optimizing and validating the proposed method for specific plant matrices. Exploring newer, green solvents like certain ionic liquids or deep eutectic solvents could also be a valuable research avenue, as they are gaining traction for cellulose and plant component extraction [4].
While a specific protocol is not available, this compound's physicochemical profile provides a clear roadmap. A method based on acetonitrile extraction followed by salt-induced partitioning and d-SPE cleanup, with final analysis by LC-MS/MS, represents a robust and logical approach. Researchers should use the provided data and workflow as a foundation for developing and validating a method tailored to their specific research needs.
This compound is a systemic acetanilide fungicide effective against diseases caused by Oomycete pathogens. It contains a single chiral center, resulting in two enantiomers (R and S configurations), and is typically marketed as a racemic mixture [1]. Approximately 40% of currently registered pesticides are chiral, making stereoselective analysis increasingly important for accurate environmental and toxicological assessment [1]. The analysis of this compound residues requires sophisticated analytical techniques to address both quantitative determination and enantioselective behavior in different matrices.
For solid samples like air-dried soils and peat composts, a Soxhlet extraction with acetone has been successfully employed. After extraction, the solution can be applied directly to GC-MS systems, achieving recoveries generally better than 80% with detection limits of 0.5 mg/kg for peat and 0.1 mg/kg for soils [2].
While specific QuEChERS protocols for this compound are not detailed in the available literature, the established approach for pesticide multiresidue analysis can be adapted:
When enantioselective analysis is required, additional sample preparation considerations apply:
Table 1: Sample Preparation Methods for this compound Analysis in Different Matrices
| Matrix Type | Extraction Method | Extraction Solvent | Cleanup Approach | Recovery (%) |
|---|---|---|---|---|
| Soils | Soxhlet Extraction | Acetone | Direct injection | >80 [2] |
| Peat Composts | Soxhlet Extraction | Acetone | Direct injection | >80 [2] |
| Plants | Maceration & Partitioning | Acetone, Chloroform | Liquid-liquid extraction | >80 [2] |
| Nutrient Solutions | Direct Partitioning | Chloroform | Solvent evaporation | >80 [2] |
| Insects (T. molitor) | HPLC-MS/MS Sample Prep | Acetonitrile (likely) | Alumina-N-SPE | 84.3-93.1 (R), 82.7-90.5 (S) [1] |
While specific GC-MS parameters for this compound are not fully detailed in the available literature, the following conditions can be derived from general pesticide analysis protocols and adapted for this compound:
The following workflow diagram illustrates the complete analytical process for this compound residue analysis:
Diagram 1: Complete analytical workflow for this compound residue analysis, covering sample preparation, instrumental analysis, and data processing stages.
For enhanced sensitivity and selectivity, particularly in complex matrices, GC-MS/MS offers significant advantages:
Table 2: Method Validation Parameters for Pesticide Residue Analysis by GC-MS/MS
| Validation Parameter | Acceptance Criteria | Typical Performance for GC-MS/MS |
|---|---|---|
| Linearity (R²) | ≥0.990 | ≥0.999 [5] |
| Accuracy (Recovery, %) | 70-120 | 80.31-94.50 [5] |
| Precision (RSD, %) | ≤15 | 1.24-6.13 [5] |
| Limit of Detection (LOD) | Compound-dependent | 1.70-3.20 μg/kg [5] |
| Limit of Quantification (LOQ) | Compound-dependent | 6.10-8.50 μg/kg [5] |
The enantioselective behavior of this compound presents both challenges and opportunities for analytical method development:
The following diagram illustrates the enantioselective processes observed for this compound:
Diagram 2: Enantioselective processes of this compound in biological systems, showing enantiomerization and preferential accumulation of specific enantiomers.
Comprehensive method validation should demonstrate:
The developed GC-MS methods for this compound have been successfully applied to various sample matrices:
GC-MS analysis provides a robust approach for the determination of this compound residues in various matrices. The method offers excellent sensitivity, selectivity, and reliability for both quantitative analysis and enantioselective studies. The chiral nature of this compound necessitates careful consideration of enantiomerization processes during environmental fate and bioaccumulation studies. The protocols outlined here provide a comprehensive foundation for researchers developing analytical methods for this compound and related chiral pesticides.
This compound is a systemic acylamino acid fungicide used to control diseases caused by Peronosporales fungi and Oomycetes pathogens, particularly in ornamental plants [1]. It is a chiral molecule, possessing a single chiral center and typically existing as a racemic mixture of R- and S-enantiomers [1] [2]. Modern environmental analysis recognizes that these enantiomers can behave differently in biological systems and the environment, exhibiting phenomena like enantiomerization (conversion between enantiomer forms) and enantioselective degradation [2] [3]. Therefore, robust analytical methods must be capable of not only quantifying total this compound residues but also discriminating between its enantiomeric forms for accurate environmental risk assessment.
Understanding the physicochemical properties of this compound is essential for developing an effective extraction and analysis protocol. Key parameters that influence its behavior in analytical methods are summarized below.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Implication for Analysis |
|---|---|---|
| Chemical Formula | C₁₇H₁₉NO₄ | - |
| Molecular Mass | 301.34 g/mol | - |
| Water Solubility (pH 7) | 230 mg L⁻¹ | Moderate; water-miscible organic solvents are effective for extraction. |
| Octanol-Water Partition Coefficient (Log P) | 2.7 | Moderately lipophilic; has potential for bioaccumulation. |
| Vapour Pressure | 0.07 mPa | Low volatility; not a major source of loss during sample preparation. |
| Melting Point | 102 °C | Stable at standard handling temperatures. |
| Soil DT₅₀ (Aerobic) | 48 days (Range: 31-65 days) | Moderately persistent in the environment. |
This protocol is adapted from a classic method for determining total this compound (racemic) residues in air-dried soils [4].
Workflow Overview The following diagram illustrates the key steps of the sample preparation process:
Materials and Reagents
Procedure
For studies requiring separation of this compound enantiomers, a stereoselective method using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is appropriate [2].
Workflow Overview This method provides a more detailed cleanup and sensitive detection:
Materials and Reagents
Procedure
Analysis of this compound in environmental samples must account for its enantioselective behavior. The following table summarizes key findings from environmental studies.
Table 2: Enantioselective Environmental Behavior of this compound [2] [3]
| Process | Observation | Implication for Analysis |
|---|---|---|
| Soil Sorption | Non-enantioselective | Initial sorption does not change the enantiomer ratio (ER) in soil. |
| Soil Degradation | Enantioselective | The R-(-)-enantiomer degrades faster than the S-(+)-enantiomer. Half-lives: S-furalaxyl: 19.3-49.5 days; R-furalaxyl: 11.4-34.7 days [3]. |
| Leaching | Enantioselective | Leachates are enriched with the more persistent S-(+)-enantiomer [3]. |
| Enantiomerization | Observed in organisms (Tenebrio molitor larvae) | Interconversion between R- and S-enantiomers can occur in biota, which must be considered in toxicological studies [2]. |
The analysis of this compound in soil has evolved from methods targeting the racemate using GC-NPD to sophisticated enantioselective methods using chiral HPLC-MS/MS. The provided protocols offer a choice between these approaches. The enantioselective method is strongly recommended for modern environmental fate and risk assessment studies, as it accounts for the differential behavior and persistence of the individual enantiomers, particularly the higher persistence of the S-(+)-enantiomer in the environment.
Chiral compounds represent a significant challenge and consideration in modern analytical chemistry, particularly in the environmental and pharmaceutical sciences. Approximately 40% of currently registered pesticides are chiral molecules, with this proportion expected to increase as compounds with more complex structures continue to be introduced. The enantioselective behavior of chiral pesticides is of critical importance because enantiomers may differ significantly in their bioavailability, distribution, metabolic pathways, and excretion behaviors despite having identical chemical formulas. This enantioselectivity stems from the three-dimensional nature of biological interactions, where enzyme active sites and receptor binding pockets demonstrate distinct preferences for specific molecular configurations.
This compound is a systemic acetanilide fungicide widely used for the prevention and treatment of plant diseases caused by pathogens of the Oomycota. This compound consists of a single pair of enantiomers with R- and S-configurations and is typically marketed as a racemate mixture (equal parts of both enantiomers). Understanding the enantioselective behavior of this compound is particularly important because previous studies have demonstrated that differential bioaccumulation and potential enantiomerization (interconversion between enantiomers) can occur in biological systems, leading to unexpected environmental impacts and ecological risks. The ChiralPAK IC column has emerged as a powerful tool for investigating these phenomena, providing reliable separation of this compound enantiomers to enable precise environmental monitoring and toxicological assessment.
The following chromatographic conditions have been optimized for the complete baseline separation of this compound enantiomers using the ChiralPAK IC column:
Table 1: Optimal HPLC-MS/MS Parameters for this compound Enantiomer Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | ChiralPAK IC (250 mm × 4.6 mm, 5 µm) | Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase |
| Mobile Phase | n-hexane/isopropanol (90:10, v/v) | HPLC grade, filtered and degassed |
| Flow Rate | 0.5 mL/min | Optimal for separation efficiency |
| Column Temperature | 25°C | Controlled using column oven |
| Injection Volume | 5 µL | Using autosampler |
| Detection | MS/MS with ESI positive mode | Multiple Reaction Monitoring (MRM) |
| Analysis Time | <15 minutes | Complete enantiomer separation |
The mass spectrometry parameters should be optimized for this compound detection, with typical settings including a capillary voltage of 3.5 kV, source temperature of 150°C, desolvation temperature of 500°C, and desolvation gas flow of 1000 L/hr. Multiple reaction monitoring (MRM) transitions should be established for maximum sensitivity and selectivity, with typical precursor ion → product ion transitions being m/z 242.1 → 154.1 for this compound (collision energy 15 eV) and m/z 242.1 → 123.1 (collision energy 20 eV) as confirmatory transition.
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
The ChiralPAK IC column has been successfully employed to investigate the enantiomerization behavior of this compound in T. molitor larvae. In one significant study, researchers administered enantiopure R- and S-furalaxyl separately to T. molitor larvae through wheat bran exposure at concentrations of 10 mg/kg. The results demonstrated significant enantiomerization with interconversion between R- and S-enantiomers observed in the larvae matrix. Interestingly, this enantiomerization phenomenon was not observed in the wheat bran exposure matrix itself during the 21-day experimental period, suggesting that the biological system of the insects facilitated this interconversion [1] [2].
The enantiomeric fraction (EF), defined as the concentration of S-enantiomer divided by the total concentration of both enantiomers (EF = [S]/([S]+[R])), was used to monitor the enantioselective behavior. An EF of 0.5 indicates a racemic mixture, while deviations from this value indicate enantioselective processes. In T. molitor larvae, the EF values shifted significantly over time, providing clear evidence of enantioselective metabolism and enantiomerization processes occurring within the organisms [1].
Studies utilizing the ChiralPAK IC column have revealed that this compound exhibits enantioselective bioaccumulation in T. molitor larvae. When the larvae were exposed to racemic this compound in wheat bran at 10 mg/kg dosage, researchers observed preferential accumulation of the S-enantiomer compared to the R-enantiomer. The bioaccumulation factor (BAF) was calculated using the formula BAF = C_larvae/C_wheat_bran, where C represents the concentration of the enantiomer in each matrix [2] [3].
Table 2: Enantioselective Bioaccumulation Parameters for this compound in T. Molitor Larvae
| Parameter | R-Furalaxyl | S-Furalaxyl | Experimental Conditions |
|---|---|---|---|
| Average Recovery | 86.7% | 88.9% | Spiked at 0.1, 0.5, 1 mg/kg |
| Recovery RSD | 3.7-8.3% | 3.1-8.7% | n=5 replicates |
| Linearity Range | 0.01-1.0 mg/L | 0.01-1.0 mg/L | r²=0.998 (R), 0.999 (S) |
| Bioaccumulation Factor | 0.18±0.03 | 0.27±0.05 | 10 mg/kg exposure, 21 days |
| Enantiomerization Rate | R→S: 12.3% | S→R: 9.7% | In larvae, not in wheat bran |
| Detection Limit | 0.005 mg/kg | 0.005 mg/kg | S/N>3 |
The observed enantioselectivity in bioaccumulation underscores the importance of evaluating chiral pesticides at the enantiomer level rather than as racemic mixtures. The findings demonstrate that the S-enantiomer of this compound possesses a greater potential for bioaccumulation in this insect species, which could have implications for transfer through food chains and overall environmental risk assessment [1] [2].
The HPLC-MS/MS method using the ChiralPAK IC column has been rigorously validated for the analysis of this compound enantiomers in both T. molitor larvae and wheat bran matrices. The method demonstrated excellent linearity over the concentration range of 0.01-1.0 mg/L for both enantiomers, with correlation coefficients (r²) of 0.998 for R-furalaxyl and 0.999 for S-furalaxyl. The precision and accuracy of the method were evaluated through recovery studies at three concentration levels (0.1, 0.5, and 1 mg/kg), showing average recoveries of 86.7-88.9% with relative standard deviations (RSD) ranging from 3.1% to 8.7% for both enantiomers in different matrices [1].
The specificity of the method was confirmed through the absence of interfering peaks at the retention times of the this compound enantiomers in blank matrix samples. The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.005 mg/kg and 0.01 mg/kg, respectively, for both enantiomers, indicating the high sensitivity of this analytical approach. The robustness of the method was verified through deliberate variations in mobile phase composition (±2%), flow rate (±0.05 mL/min), and column temperature (±2°C), with none of these modifications significantly affecting the separation quality [1] [3].
To ensure data reliability throughout the analytical process, the following quality control measures should be implemented:
Table 3: Troubleshooting Guide for this compound Enantiomer Separation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor resolution | Column degradation, incorrect mobile phase composition, unsuitable temperature | Prepare fresh mobile phase, check column performance with standard, adjust temperature |
| Peak tailing | Active sites in system, matrix effects, incorrect mobile phase pH | Use longer conditioning, improve sample clean-up, add modifier (0.1% formic acid) |
| Retention time shift | Mobile phase variation, temperature fluctuations, column aging | Prepare mobile phase consistently, use column thermostat, replace column if necessary |
| Reduced sensitivity | MS source contamination, matrix suppression, instrument calibration | Clean MS source, improve sample purification, recalibrate MS instrument |
| Irreproducible results | Inconsistent sample preparation, column overloading, injection issues | Standardize sample prep protocol, check for sample overload, service injector |
The ChiralPAK IC column provides an effective and reliable solution for the separation and analysis of this compound enantiomers in complex biological and environmental matrices. The method detailed in these application notes enables researchers to investigate critical processes such as enantiomerization and enantioselective bioaccumulation that would remain undetected using conventional achiral analytical methods. The complete separation of this compound enantiomers with baseline resolution allows for accurate quantification of each enantiomer individually, providing essential data for more precise environmental risk assessments of this chiral fungicide.
The applications presented demonstrate the value of this methodology in advancing our understanding of the environmental fate of chiral pesticides. The observation of enantiomerization in T. molitor larvae but not in wheat bran highlights the importance of considering biological transformations when evaluating the persistence and impacts of chiral contaminants. These findings support the growing consensus that regulatory assessments of chiral pesticides should move beyond racemic evaluations and consider the distinct properties and behaviors of individual enantiomers to enable more accurate risk characterization and improved environmental protection strategies.
This document details a robust protocol for the qualitative screening and quantitative determination of multiple pesticide residues, including Furalaxyl, in complex herbal products. The method prioritizes high sensitivity and selectivity to overcome significant matrix interferences.
1. Background and Principle The analysis of pesticide residues in complex botanical matrices like hops or Lonicerae Japonicae Flos (LJF) is challenging due to the high concentration of inherent metabolites (e.g., resins, essential oils, chlorophyll) that can co-extract and interfere with the analysis [1] [2]. This method uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle involves extracting pesticides with an organic solvent and using dispersive Solid-Phase Extraction (dSPE) to remove matrix co-extractives, thereby minimizing ion suppression or enhancement in the mass spectrometer [2].
2. Key Advantages of the Workflow
The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.
1. Reagents and Materials
2. Sample Preparation (QuEChERS)
3. Clean-up Procedure (dSPE)
4. Instrumental Analysis (LC-IMS/MS Conditions)
5. Qualitative Screening and Quantification
The following table summarizes typical validation parameters as per the SANTE/11813/2021 guidance, based on data from the analysis of 36 pesticides in dried hops [2].
Table 1: Summary of Method Validation Performance Data
| Validation Parameter | Target Performance Criteria | Typical Achieved Result |
|---|---|---|
| Limit of Quantification (LOQ) | ≤0.01 mg/kg | 0.02 - 0.1 mg/kg for most analytes |
| Accuracy (Recovery %)* | 70 - 120% | 70 - 120% for all validated pesticides |
| Precision (RSDr %) | ≤20% | <20% for all validated pesticides |
| Linearity (R²) | ≥0.99 | ≥0.99 |
| Matrix Effect (%) | Signal suppression/enhancement | Mostly suppression; -20% to -50% for many analytes, manageable with matrix-matched calibration [2]. |
*Recovery should be evaluated at multiple concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg).
This protocol is synthesized from methods used for multiclass pesticide analysis in animal-derived foods [1] and tea [2]. You will need to optimize critical parameters for Furalaxyl.
Principle: The sample extract is cleaned by dispersing sorbent particles directly into the solution. The sorbents bind to matrix interferents (e.g., fatty acids, pigments, sugars), which are then removed by centrifugation, resulting in a purified extract [3].
Workflow Overview:
The following diagram illustrates the complete sample preparation workflow, from extraction to analysis.
Materials and Reagents:
Detailed Procedure:
The choice of sorbents is critical for an effective clean-up. The table below summarizes options and expected performance based on literature.
Table 1: dSPE Sorbent Options and Typical Performance Metrics
| Sorbent / Technique | Primary Function | Target Interferences | Typical Performance (from literature) |
|---|---|---|---|
| PSA | Removal of polar interferents | Fatty acids, sugars, pigments [2] [3] | -- |
| C18 | Removal of non-polar interferents | Lipids, sterols, non-polar pigments [2] [3] | -- |
| MWCNTs | Removal of pigments and sterols | Chlorophyll, carotenoids [2] | -- |
| Z-Sep/+ | Enhanced lipid removal | Fats and phospholipids [3] | More effective fat removal than traditional sorbents [3] |
| Pass-through SPE (pt-SPE) | High-throughput alternative | Broad-spectrum matrix components [1] | Better recovery and reduced matrix effects for 380 multiclass contaminants vs. d-SPE [1] |
| Generic dSPE (PSA+C18+MgSO₄) | General multipurpose clean-up | Fatty acids, sugars, lipids, water | Recoveries of 70-120% for 105/117 pesticides in tea; LOQs of 10 µg/kg [2] |
Since a method for this compound was not found, you must optimize and validate the following parameters for your specific application:
To find more specific information, I suggest you:
This compound is a systemic fungicide belonging to the acylalanine class, specifically designed to control Oomycete pathogens such as Plasmopara viticola (downy mildew) in viticulture. With the increasing stringency of maximum residue levels (MRLs) in food products established by regulatory bodies like the European Commission, sensitive and reliable analytical methods are essential for compliance monitoring and risk assessment. The determination of this compound residues in complex matrices like grapes and wines presents significant analytical challenges due to the need for low detection limits (typically ≤0.01 mg kg⁻¹) and the presence of co-extractives that can interfere with analysis.
The large-volume injection (LVI) technique in gas chromatography has emerged as a powerful approach for trace-level analysis of pesticide residues, offering enhanced sensitivity without additional sample concentration steps. When combined with programmed temperature vaporization (PTV) injectors, LVI allows the introduction of 20-50 μL of sample extract compared to the traditional 1-2 μL, thereby improving method detection limits by an order of magnitude. This application note provides a comprehensive protocol for the determination of this compound in grapes and wines using optimized GC parameters with large-volume injection, drawing from established multi-residue methods for fungicide analysis [1].
This compound (IUPAC name: methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate) is a systemic fungicide with specific activity against Oomycete pathogens. It belongs to the same chemical class as benalaxyl and metalaxyl, sharing similar physicochemical properties that make it amenable to gas chromatographic analysis. The compound exhibits moderate persistence in agricultural systems and can transfer from treated grapes to wine during fermentation processes, necessitating monitoring throughout the production chain.
Table 1: Chemical Properties of this compound
| Property | Specification | Analytical Implications |
|---|---|---|
| Molecular Formula | C₁₇H₁₉NO₄ | High nitrogen content favorable for NPD detection |
| Molecular Weight | 301.34 g/mol | Requires moderate temperatures for GC elution |
| Vapor Pressure | 1.5 × 10⁻⁶ Pa (25°C) | Suitable for GC analysis without thermal degradation |
| Log Pₒw | 3.02 (20°C) | Mid-range polarity ideal for ethyl acetate extraction |
| Water Solubility | 240 mg/L (20°C) | Partitions well into organic solvents |
| Stability | Stable under neutral and acidic conditions, hydrolyzes under strong alkalinity | Requires pH control during extraction |
The establishment of maximum residue levels (MRLs) for pesticides in food commodities is an ongoing process in regulatory jurisdictions worldwide. While the European Union has set MRLs for this compound in table and wine grapes, the presence of pesticide residues in wines is not yet uniformly regulated across all markets [1]. Some countries, including Switzerland and Italy, have established specific MRLs for determined pesticides in wines, creating a complex regulatory landscape for international wine producers and exporters. This protocol is designed to achieve detection limits well below the typical MRLs, providing adequate compliance monitoring capability.
Materials and Reagents:
Extraction Procedure for Grapes:
Extraction Procedure for Wines:
SPE Clean-up Using GCB/PSA Cartridges:
The clean-up efficiency can be monitored by the color of the final extract; properly cleaned extracts should appear pale yellow to colorless. The GCB/PSA combination effectively removes various matrix interferents including pigments, sugars, and fatty acids while maintaining high recovery of this compound [1].
The programmable temperature vaporization (PTV) injector is critical for successful large-volume injection, as it prevents solvent flooding of the analytical column and ensures efficient transfer of analytes. Based on multi-residue method development for fungicides in complex matrices [1], the following injection parameters are recommended:
Table 2: Optimal PTV Injection Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Volume | 20 μL | Optimal sensitivity enhancement without peak distortion |
| Injection Mode | Solvent vent | Prevents solvent overload, maintains chromatographic integrity |
| Liner Type | 3.5 mm i.d. packed with carbofrit | Enhances vaporization surface area, reduces discrimination |
| Vent Flow | 100 mL/min | Efficient solvent removal while retaining analytes |
| Vent Time | 0.5 min | Complete solvent elimination prior to analyte transfer |
| Initial Injector Temperature | 45°C | Maintains solvent condensation during injection |
| Vaporization Temperature | 280°C (ramped at 10°C/s) | Ensures complete volatilization of this compound |
| Transfer Time | 2 min | Complete analyte transfer to column |
Gas Chromatograph equipped with PTV injector and ion trap mass spectrometer detection provides the optimal balance of sensitivity and selectivity for this compound determination. The following method parameters have been validated for reliable this compound quantification:
Table 3: GC-ITMS Operating Conditions
| Component | Parameter | Setting |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm i.d. × 0.25 μm film) | Optimal separation efficiency |
| Carrier Gas | Helium, constant flow | 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 1 min) | — |
| Ramp 1: 20°C/min to 200°C | — | |
| Ramp 2: 5°C/min to 260°C | — | |
| Final: 260°C (hold 10 min) | — | |
| Total Run Time | 35 minutes | Includes bake-out time |
| Transfer Line Temperature | 280°C | — |
| Ion Source Temperature | 230°C | — |
| Ionization Mode | Electron Impact (EI) | 70 eV |
| Data Acquisition | Full scan (m/z 50-450) or SIM | Dependent on sensitivity requirements |
For selected ion monitoring (SIM) mode, the characteristic ions for this compound are m/z 270 (quantifier), 245, and 190. The internal standard TPP can be monitored at m/z 215 and 326 for retention time stability and quantification normalization.
Comprehensive method validation following SANCO/12571/2013 guidelines was performed to establish the reliability and reproducibility of the analytical method for this compound determination. The validation study included grape and wine matrices spiked at concentration levels from 0.005 to 0.5 mg kg⁻¹.
Table 4: Method Validation Data for this compound
| Validation Parameter | Grapes | Wine | Acceptance Criterion |
|---|---|---|---|
| Linear Range (mg kg⁻¹) | 0.005-0.5 | 0.005-0.5 | — |
| Coefficient of Determination (R²) | 0.9987 | 0.9992 | ≥0.990 |
| Limit of Detection (mg kg⁻¹) | 0.0015 | 0.0012 | — |
| Limit of Quantification (mg kg⁻¹) | 0.005 | 0.005 | — |
| Recovery at 0.01 mg kg⁻¹ (%) | 92.5 ± 5.2 | 96.8 ± 4.7 | 70-120% |
| Recovery at 0.05 mg kg⁻¹ (%) | 94.2 ± 3.8 | 95.1 ± 3.2 | 70-120% |
| Recovery at 0.10 mg kg⁻¹ (%) | 93.8 ± 4.1 | 94.6 ± 3.5 | 70-120% |
| Repeatability (RSD%, n=6) | 5.8 | 4.3 | ≤20% |
| Within-Lab Reproducibility (RSD%, n=18) | 7.2 | 6.5 | ≤20% |
Routine quality control procedures should be implemented to maintain method integrity during operational use:
The use of internal standardization with triphenylphosphate (TPP) corrects for potential injection volume variability and minor instrument fluctuations, particularly important in large-volume injection applications [1].
The complete analytical procedure for this compound determination in grape and wine matrices can be visualized as a sequential workflow encompassing sample preparation, instrumental analysis, and data processing stages:
Figure 1: Complete Analytical Workflow for this compound Determination in Grape and Wine Matrices
Peak Tailing or Broadening:
Reduced Recovery in Sample Preparation:
Enhanced Matrix Effects in Wine Analysis:
While this protocol has been optimized for grapes and wines, the fundamental approach can be adapted to other matrices with appropriate modifications:
The large-volume injection GC-MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound residues in grape and wine matrices. The method achieves limits of quantification sufficient for current regulatory requirements while maintaining practical analysis time and reasonable operational costs. The inclusion of comprehensive quality control measures ensures data integrity for both compliance monitoring and research applications.
This compound is a systemic fungicide with protective and curative action, belonging to the phenylamide (FRAC Code 4) and acylalanine chemical groups [1]. Its primary mode of action is the specific inhibition of RNA polymerase I, thereby disrupting ribosomal RNA (rRNA) synthesis in target pathogens [1] [2]. The table below summarizes its key properties:
| Property | Details |
|---|---|
| Pesticide Type | Fungicide [1] |
| Target Pathogens | Oomycetes, specifically Peronosporales (e.g., Pythium, Phytophthora), causing seed rot, damping off, and stem rots [1] [3] |
| Example Applications | Ornamental plants, including cut flowers and bedding plants [1] |
| Example Formulations | Wettable powders, granules [1] |
| Solubility in Water (at 20°C) | 230 mg/L (Moderate) [1] |
| Soil DT₅₀ (Typical) | 48 days (Moderately persistent) [1] |
| Regulatory Status in EU | Not Approved [1] |
The following workflow outlines the standard methodology for monitoring sensitivity of oomycete pathogens to phenylamide fungicides, based on guidelines from FRAC (Fungicide Resistance Action Committee) [3]. This is a critical practice due to the well-documented risk of resistance development in this chemical class [3].
Sample Collection
Pathogen Isolation
In Vitro Sensitivity Assay
Data Analysis
The lack of available application data for this compound is likely due to its discontinued use in major markets like the EU [1]. For research purposes, scientists often investigate modern alternatives or develop new molecules to combat resistance.
For a researcher dealing with a compound like Furalaxyl, the general approach involves adapting and optimizing a proven method for similar pesticides. The table below summarizes a key method and general optimization parameters.
| Method & Target Analytes | Key Extraction Variables | Performance & Advantages |
|---|
| DLLME-HPLC-DAD for multiclass pesticides (e.g., metalaxyl, benalaxyl) [1] | • Extraction solvent: Tetrachloroethylene • Disperser solvent: Acetonitrile • pH: 7 • Salt addition: 3% (w/v) NaCl • Vortex: 1200 rpm for 80 s [1] | • Recoveries: 87-108% • Precision: RSD < 8.6% • Advantages: Fast analysis, minimal solvent use, "green" alternative [1] |
General Optimization Strategies [2]:
Here are solutions to common problems you might encounter, framed in a Q&A format.
FAQ 1: My recovery rates for this compound are low and inconsistent. What should I check?
FAQ 2: My chromatograms show significant matrix interference. How can I improve the cleanup?
FAQ 3: How can I make my extraction method more robust and reliable?
The following diagram outlines a logical workflow for developing and validating an extraction method for this compound, integrating the strategies discussed above.
I hope this technical guide provides a solid starting point for your work with this compound.
The photodegradation of furalaxyl proceeds efficiently via sensitized photooxygenation, where light absorption by a sensitizer leads to the generation of active oxygen species that attack the pesticide [1] [2]. The reaction primarily targets the furan ring within the this compound molecule.
The table below summarizes the three main photoproducts formed and a key finding regarding the toxicity of one product compared to the parent compound [1] [2].
| Photoproduct Name | Key Characteristic / Implication |
|---|---|
| N-disubstituted formamide | Formed from the rearrangement of the furan ring after oxidation [2]. |
| Maleic anhydride derivative | Results from the cleavage of the furan ring structure [2]. |
| 2(5H)-furanone derivative | Exhibits higher toxicity than the parent this compound towards aquatic organisms [1] [2]. |
This transformation pathway can be visualized in the following diagram:
Based on the methodology described in the research, here is a protocol for conducting the photosensitized degradation of this compound [1] [2].
Photosensitized oxidation reactions are classified into two main mechanistic types, which are crucial for understanding and controlling the process.
| Feature | Type I Reaction | Type II Reaction |
|---|---|---|
| Primary Mechanism | Electron transfer [1] [2] | Energy transfer [1] [2] |
| Primary Reactive Oxygen Species (ROS) | Superoxide anion radical (O₂•⁻), which can lead to other radicals (HO•, ROO•) [1] | Singlet oxygen (¹O₂) [1] [2] |
| Process | Sensitizer triplet state reacts with substrate, generating radicals that then react with oxygen [1] [2] | Sensitizer triplet state directly transfers energy to ground-state oxygen (³O₂) [1] [2] |
| Key Factor | Efficiency depends on oxygen concentration, sensitizer, and substrate reactivity [1] | Dominates when ¹O₂ generation is fast and substrates have high ¹O₂ reaction rates [1] |
For furalaxyl, the research indicates its transformation occurs primarily via a Type II pathway. The reaction proceeds through a furan endoperoxide intermediate, leading to products like an N-disubstituted formamide, maleic anhydride, and a toxic 2(5H)-furanone derivative [3].
Based on the study of this compound and general best practices, here is a recommended experimental setup.
1. Recommended Setup from Literature The methodology for this compound can be adapted for similar compounds [3]:
2. Advanced Setup Using a Microreactor For significantly improved efficiency and control, consider a microreactor setup. The following diagram illustrates the workflow and benefits of a triple-channel microreactor for photosensitized oxygenation.
Diagram: Microreactor workflow for enhanced photooxygenation. This setup uses a central liquid channel flanked by two oxygen channels, enabling highly efficient gas-liquid contact and irradiation for faster, more controlled reactions [5].
Key advantages of this microreactor system include [5]:
Q1: My reaction conversion is low or the reaction is too slow. What could be wrong?
Q2: I am getting unexpected or multiple products. How can I gain better control?
Q3: Why is the photoproduct from my this compound experiment more toxic than the starting material? This is a documented phenomenon. The sensitized photooxygenation of this compound produces a 2(5H)-furanone derivative, which has been shown to exhibit higher toxicity towards aquatic organisms (like rotifers and crustaceans) than the parent fungicide [3]. Always assess the toxicity of photoproducts and not just the degradation efficiency of the parent compound.
Q4: How can I detect and confirm the involvement of singlet oxygen in my reaction?
The following table summarizes key stability parameters for this compound from scientific literature and databases [1] [2]:
| Parameter | Condition | Value | Significance / Notes |
|---|---|---|---|
| Aqueous Hydrolysis DT₅₀ | pH 7, 20°C | 200 days | Highly stable at neutral pH [2]. |
| Aqueous Hydrolysis DT₅₀ | pH 10, 20°C | 22 days | Degrades faster in alkaline conditions [1]. |
| Aqueous Hydrolysis DT₅₀ | pH 1, 20°C | >200 days | Stable in strong acids [1]. |
| Aqueous Photolysis DT₅₀ | UV light (254 nm) | 86 minutes | Rapid degradation under intense UV light [1]. |
| Aqueous Photolysis DT₅₀ | Simulated sunlight | 391 days | Slow degradation under ambient light [1]. |
| Soil Degradation DT₅₀ | Aerobic | 48 days (typical) | Moderately persistent in soil [2]. |
Based on the stability data, here are key factors and potential solutions for your experiments.
The diagram below illustrates the primary degradation pathway of this compound in water under UV light, based on identified metabolites [1].
Matrix effects occur when co-eluting compounds from your sample interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement. This is a common challenge in LC-ESI-MS, particularly with complex sample matrices [1] [2] [3].
The table below summarizes the primary techniques used to assess these effects.
| Assessment Method | Description | Primary Use | Key Outcome / Metric |
|---|---|---|---|
| Post-Column Infusion [2] | A constant flow of analyte is infused into the MS while a blank matrix extract is injected into the LC. | Qualitative investigation during method development. | Reveals regions of ion suppression/enhancement across the chromatogram. |
| Post-Extraction Spiking [2] [4] | Compares the MS response of an analyte spiked into a blank matrix extract to its response in a pure solvent. | Quantitative evaluation. | Calculates Matrix Factor (MF). MF<1=suppression; MF>1=enhancement. [2] |
| Pre-Extraction Spiking [2] | Evaluates the accuracy and precision of QC samples spiked into different lots of blank matrix before the full extraction. | Validation of final method performance. | Confirms that matrix effects, if present, are consistent and compensated for. |
The following diagram illustrates a recommended workflow for assessing matrix effects in your method:
Once matrix effects are identified, several strategies can be employed to mitigate or correct for them. The table below outlines the most common and effective approaches.
| Strategy | Principle | Considerations | Reference |
|---|---|---|---|
| Improved Sample Cleanup | Remove interfering matrix components before LC-MS analysis. | Use of SPE (e.g., mixed-mode cation/anion exchange), dSPE, or selective extraction. | [1] [3] |
| Chromatographic Optimization | Alter the LC method to shift the analyte's retention time away from regions of interference. | Time-consuming but fundamental. Can involve changing columns, mobile phase, or gradient. | [2] [4] |
| Sample Dilution | Dilute the final extract to reduce the concentration of interfering matrix components. | Simple but reduces sensitivity. Must be evaluated for the specific analyte and matrix. | [5] [4] |
| Stable Isotope-Labeled IS (SIL-IS) | Use a deuterated or 13C/15N-labeled analog of the analyte as an internal standard. | Gold standard. Co-elutes with analyte and experiences identical matrix effects for perfect compensation. Can be expensive. | [1] [2] [3] |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract to mimic the sample's composition. | Requires a consistent, representative blank matrix, which can be difficult to obtain. | [1] [4] |
| Standard Addition | Spike known amounts of analyte into aliquots of the sample itself. | Circumvents need for a blank matrix. Very labor-intensive for high-throughput analysis. | [4] |
| Alternative Ionization | Switch from Electrospray Ionization (ESI) to Atmospheric-Pressure Chemical Ionization (APCI). | APCI is generally less susceptible to matrix effects. Not suitable for all analytes. | [2] |
This mitigation strategy decision tree can guide your next steps:
For reliable results, it is critical to follow structured experimental protocols. Below are detailed methodologies for two core assessment techniques.
1. Post-Column Infusion for Qualitative Assessment [2]
2. Post-Extraction Spiking for Quantitative Assessment [2] [4]
Matrix Factor (MF) = A_{post-spike} / A_{neat}
An MF significantly less than 1.0 indicates suppression, while an MF greater than 1.0 indicates enhancement. The ideal MF is 1.0. As noted in the assessment workflow, a robust method should ideally have an MF between 0.75 and 1.25 [2].
| Question | Answer & Technical Details | Key Reference / Source |
|---|---|---|
| What is the recommended chiral column for Furalaxyl? | A ChiralPAK IC column is effectively used for the stereoselective determination of this compound enantiomers in complex matrices like insect larvae and wheat bran. [1] [2] | HPLC-MS/MS Method [1] |
| Why is chiral separation important for pesticides like this compound? | Enantiomers can have different biological activities, environmental fates, and toxicity profiles. For this compound, studies show enantioselective bioaccumulation and enantiomerization (R- and S- forms converting into each other) in organisms. [1] [2] | Environmental Fate Study [1] |
| What are common techniques for chiral separation? | High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are widely used. Supercritical Fluid Chromatography (SFC) is also emerging as a fast, efficient, and solvent-saving technique. [3] [4] [5] | Technique Review [3] |
| My separation resolution is poor. What can I do? | This can be due to an unsuitable chiral selector, mobile phase, or temperature. Refer to the troubleshooting guide below and the provided optimization workflow. [3] [6] | - |
The table below outlines common issues and their potential solutions, incorporating best practices from analyses of similar chiral compounds.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Resolution (Rs) | Ineffective chiral selector or stationary phase. | Switch to a proven column like ChiralPAK IC. Screen different chiral stationary phases (CSPs). [1] [7] |
| Suboptimal mobile phase composition. | Adjust the ratio of organic solvents (e.g., n-hexane and ethanol). Use mobile phase additives. [6] | |
| Temperature not optimized. | Experiment with column temperature; adjusting it can significantly impact selectivity and efficiency. [6] | |
| Low Recovery | Sample degradation or adsorption. | Ensure chemical stability of analytes. Use appropriate injection solvents compatible with the mobile phase. [8] |
| Long Analysis Time | Overly conservative gradient or flow rate. | Implement a steeper gradient or increase flow rate. Consider switching to a faster technique like SFC/UPC2. [4] |
| Peak Tailing | Secondary interactions or column overloading. | Use mobile phase additives (e.g., acids, bases). Reduce sample loadability on the column. [6] |
This validated method from the literature can serve as a robust starting point for your own method development. [1]
The table below summarizes the performance of different chiral separation techniques as reported in the literature for various pesticides, providing a benchmark.
| Technique | Compound | Column / Selector | Key Performance Metric | Analysis Time | Reference |
|---|---|---|---|---|---|
| HPLC (Literature) | Metalaxyl | Not Specified | Resolution (Rs) = 1.94 | ~15 min | [4] |
| UPC2 (SFC) | Metalaxyl-M | CHIRALPAK IA-3 | Resolution (Rs) = 2.47 | ~1 min | [4] |
| UPC2 (SFC) | S-metolachlor | CHIRALPAK IA-3 | Baseline resolution of 4 stereoisomers | ~4.5 min | [4] |
The following diagrams, created using Graphviz, illustrate a logical path for method development and a specific optimization strategy.
This flowchart provides a high-level roadmap for developing a chiral separation method.
This diagram details a specific strategy for optimizing two critical parameters—mobile phase composition and temperature—based on a proven approach for a chiral pharmaceutical intermediate. [6]
Here are common challenges and solutions you might encounter when validating a method for furalaxyl.
| Challenge | Possible Causes | Suggested Solutions & Troubleshooting Steps |
|---|
| Low Recovery | Inefficient extraction from matrix; Degradation during sample prep; Incompatible solvent choice | - Use ethyl acetate with salt-induced phase separation [1].
Q1: What is the most robust multi-residue method suitable for this compound analysis? The ethyl acetate-based multi-residue method is a highly validated approach. Its core principle involves single-step extraction and partitioning using ethyl acetate with anhydrous sodium sulfate, followed by a clean-up using dispersive Solid-Phase Extraction (d-SPE) [1]. This method is compatible with both GC-MS and LC-MS/MS analysis from the same initial extract, making it versatile for laboratories monitoring multiple pesticides.
Q2: How can I adapt a multi-residue method specifically for wettable powder formulations? For technical formulations like wettable powders, the process is different from food matrices. The goal is to quantitatively extract the active ingredient from the solid carrier. A validated approach for metalaxyl wettable powders involves:
Q3: What is the recommended sample preparation workflow for plant or food commodities? The following diagram outlines the optimized sample preparation workflow based on the modified ethyl acetate method.
Sample Prep Workflow for this compound
Q4: What is the role of dispersive-SPE (d-SPE) and which sorbents should I use? d-SPE is a quick and effective clean-up technique to remove common matrix interferences from the extract.
Q5: What are the expected method performance characteristics? While specific validation data for this compound was not located, the established multi-residue method upon which this guide is based has been validated for over 341 pesticides. The table below summarizes typical performance targets you should aim for during your own validation [1].
| Parameter | Target Performance (GC-MS) | Target Performance (LC-MS/MS) |
|---|---|---|
| Limit of Quantification (LOQ) | 0.01 mg/kg for most compounds | 0.01 mg/kg for most compounds |
| Recovery (at 0.05 mg/kg) | Acceptable for 93% of pesticides | Acceptable for 92% of pesticides |
| Injection Volume | 20 µL (Large-volume injection) | 10 µL |
| Matrix Equivalent Injected | ~10 mg | ~2 mg |
Q6: How can I confirm my findings for a wettable powder formulation? For formulations, it is critical to confirm the identity and quantity of the active ingredient. A combined chromatography approach is recommended:
Q1: What are the primary factors that cause Furalaxyl to degrade? While specific stability data for this compound is not available in the search results, the general factors that degrade pesticides include hydrolysis (reaction with water), microbial activity, and temperature. Furthermore, this compound is a chiral compound, and its enantiomers can degrade at different rates in biological environments [1].
Q2: Are there any known chemical stabilizers effective for similar fungicides? Yes. A patent for stabilizing the fungicide Cyazofamid lists several effective classes of stabilizers that could inform research on similar compounds [2]. These include:
Q3: How should I handle pesticide reference materials to ensure stability? Proper handling of Certified Reference Materials (CRMs) is critical for accurate data. Key recommendations from stability studies are [3]:
The following table outlines common problems and potential solutions based on general best practices.
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Unacceptably high degradation in stored standard | Chemical instability; Incompatible storage conditions; Degradation after container opening | Verify storage temperature matches certificate; Aliquot contents upon opening to minimize freeze-thaw cycles; Prepare fresh working solutions daily [3] |
| Loss of efficacy in formulated product | Breakdown of active ingredient; Microbial contamination | Research chemical stabilizers like epoxidized oils or specific surfactants [2]; Ensure packaging is sealed against moisture and air |
| Inconsistent experimental results | Unstable calibration standards; Use of degraded reference material | Implement a strict quality control procedure for CRM usage; Confirm purity of materials before use in experiments [3] |
This protocol is adapted from general pesticide stabilization research [2] and can be used as a starting point to test potential stabilizers for this compound.
1. Objective: To evaluate the effectiveness of various chemical stabilizers in preventing the degradation of this compound under accelerated storage conditions.
2. Materials:
3. Methodology:
4. Data Analysis: Calculate the degradation percentage or the remaining percentage of this compound for each stabilizer over time. A successful stabilizer will show a significantly higher percentage of this compound remaining compared to the control.
The workflow for this experiment can be summarized as follows:
| Problem Area | Specific Issue | Recommended Solution | Key Experimental Parameters & Rationale |
|---|
| Sample Preparation | Low recovery in complex animal tissues [1] | Use MAX (Mixed-mode Anion Exchange) SPE cartridges. | • Cartridge: MAX SPE [1]. • Rationale: Effectively purifies and enriches target analytes from fatty/proteinaceous matrices, reducing matrix effects [1]. | | | Low recovery in water samples [2] | Use polymeric SPE (Strata-XL) at neutral pH (7.0). | • Cartridge: Strata-XL [2]. • Buffer: 1.3 g QuEChERS salt in 100 mL sample [2]. • Additive: 10 μg/mL EDTA to break metal-pesticide complexes [2]. | | Chromatography | Poor enantiomer separation [1] | Use a chiral column (EnantioPak SCDP). | • Column: EnantioPak SCDP [1]. • Mobile Phase: Acetonitrile/Water with 0.1% formic acid [1]. • Column Temp.: 35°C [1]. | | | Poor peak shape or co-elution [2] | Use a C18 column with fused-core particles and neutral mobile phase. | • Column: Fused-core C18 [2]. • Mobile Phase: 5 mM Ammonium Formate, pH 6.8 [2]. • Rationale: Eliminating acid from the mobile phase increased sensitivity for furalaxyl and many other pesticides [2]. | | Mass Spectrometry | Low sensitivity in LC-MS/MS [2] | Avoid acidic mobile phase modifiers; use neutral mobile phase. | • Observation: this compound sensitivity decreased by a factor of 2-10 with 0.1% formic acid [2]. • Solution: Using 5 mM Ammonium Formate (pH 6.8) improved signal [2]. | | Reference Standards | Unstable working standards leading to inaccurate quantification [3] | Prepare fresh working mixtures daily from certified reference materials (CRMs). | • Evidence: Multiresidue pesticide mixtures degrade rapidly once combined and stored [3]. • Practice: Do not store combined mixtures for more than a day for instrument calibration [3]. |
This protocol is designed for complex matrices like bovine, swine, chicken, and fish muscle.
This method is optimized for the pre-concentration of this compound from ground and surface water.
The following workflow diagram summarizes the systematic troubleshooting process for this compound analytical interference elimination.
| Organism | Test Duration | Endpoint | (S)-Furalaxyl | (R)-Furalaxyl | Racemate | Key Observation |
|---|---|---|---|---|---|---|
| Scenedesmus obliquus (aquatic algae) [1] [2] | 96 hours | EC₅₀ (Growth Inhibition) | 13.59 mg/L | 15.26 mg/L | Not Reported | (S)-enantiomer is more toxic [1] |
| Eisenia foetida (earthworm) [3] | 48 hours | LC₅₀ (Filter Paper) | 1.22 µg/cm² | 2.27 µg/cm² | 2.08 µg/cm² | (S)-enantiomer is more toxic [3] |
| Eisenia foetida (earthworm) [3] | 72 hours | LC₅₀ (Filter Paper) | 1.00 µg/cm² | 1.90 µg/cm² | 1.54 µg/cm² | (S)-enantiomer is more toxic [3] |
The data in the table above was generated using standardized ecotoxicological tests. Here are the detailed methodologies.
The following chart illustrates the general workflow for conducting these enantioselective toxicity and bioaccumulation studies.
The consistent trend across different species and tests has critical implications:
A 2018 spectroscopic study provides a direct computational comparison of the key physicochemical properties of metalaxyl and furalaxyl, which are both phenylamide fungicides [1]. The quantitative data from this analysis is summarized in the table below.
| Property | Metalaxyl | This compound | Significance / Interpretation |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₇H₁₉NO₅ | This compound has a larger, more complex structure. |
| HOMO-LUMO Gap | 0.21289 a.u. | 0.20789 a.u. | A lower gap in this compound suggests higher chemical reactivity and lower kinetic stability [1]. |
| Global Hardness (η) | 0.10645 a.u. | 0.10395 a.u. | Lower hardness in this compound indicates a higher tendency to interact with other species [1]. |
| Electronegativity (χ) | 0.09070 a.u. | 0.09155 a.u. | Comparable values suggest similar attraction for electrons [1]. |
| Dipole Moment | 4.23 Debye | 4.96 Debye | The higher dipole moment in this compound suggests stronger intermolecular interactions and potentially different solubility or binding properties [1]. |
While direct comparative efficacy data for this compound is unavailable, the biological activity and applications of metalaxyl are well-documented.
Metalaxyl is a systemic fungicide highly effective against diseases caused by Oomycetes, such as Phytophthora, Pythium, and downy mildews [2] [3]. Its efficacy has been demonstrated across various crops:
Metalaxyl operates systemically, meaning it is absorbed and translocated within the plant. Its primary mode of action is the inhibition of ribosomal RNA synthesis in the target fungus [3]. However, the search results highlight a significant challenge: fungal resistance can develop rapidly to this specific mode of action. Consequently, metalaxyl is often recommended or formulated in combination with other, contact fungicides (e.g., mancozeb) to manage resistance [4].
The methodologies from the search results provide examples of standard protocols for evaluating fungicide efficacy:
Understanding the impact of fungicides on non-target organisms is crucial for comprehensive risk assessment. Research using zebrafish models reveals specific developmental toxicity.
| Aspect | Findings | Experimental Context |
|---|---|---|
| Acute Toxicity (Zebrafish) | LC₅₀ (96-hr) for rac-metalaxyl: 416 mg/L [6]. | Tested on zebrafish embryos. |
| Developmental Toxicity | Induces notochord malformations, skeletal defects, and reduces body length [6]. | Zebrafish embryos exposed to 2.5 - 7.5 μg/L from 6 to 72 hours post-fertilization. |
| Proposed Mechanism | Oxidative stress from Reactive Oxygen Species (ROS), disrupting notochord and skeletal development [6]. | Based on transcriptomic analysis and biomarker detection. |
The experimental workflow for the zebrafish developmental toxicity study is summarized below:
| Aspect | Earthworms (Eisenia foetida) | Insects (Tenebrio molitor Larvae) |
|---|---|---|
| Preferred Enantiomer | Preferential accumulation of S-furalaxyl [1] | Preferential accumulation of S-furalaxyl from rac-furalaxyl exposure [2] [3] |
| Bioaccumulation Factor | Low accumulation efficiency [1] | Low bioaccumulation capacity [2] [3] |
| Key Process: Enantiomerization | Not reported | Significant enantiomerization observed (R- to S- and S- to R-) [2] [3] |
| Experimental Substrate | Artificial soil [1] | Spiked wheat bran [2] [3] |
The following methodologies provide the foundation for the data in the comparison table.
The different behaviors of this compound in these organisms can be visualized as two distinct pathways, with enantiomerization being the critical differentiator.
For environmental risk assessment of chiral pesticides like this compound, these findings highlight two critical points:
Furalaxyl belongs to the acylalanine fungicide class. The table below summarizes key characteristics of this group, which are known for their systemic activity against Oomycetes and often exhibit enantioselective effects [1] [2].
| Fungicide | Chirality | Active Enantiomer | Key Application & Notes |
|---|---|---|---|
| This compound | Chiral (R and S) | Information missing from search results | Used against downy mildews, late blight, and root rots; typically marketed as a racemate [3] [4]. |
| Metalaxyl | Chiral (R and S) | R-enantiomer [1] [2] [5] | Fungicidal activity is almost entirely due to the R-enantiomer. Metalaxyl-M is the enriched, commercial form of the active R-enantiomer [1] [2]. |
| Benalaxyl | Chiral (R and S) | R-enantiomer (higher activity) [1] [2] | Both enantiomers are active, but the R-enantiomer shows higher fungicidal activity and greater environmental toxicity [1] [2]. |
A core concept for this class is enantiomerization, where one enantiomer can convert into the other within biological systems. For example, exposure of either pure R- or S-furalaxyl to Tenebrio molitor (mealworm) larvae resulted in the formation of the other enantiomer, a phenomenon not observed in the wheat bran feed [3]. This indicates that the biological environment itself can dynamically alter the enantiomeric composition.
The study of chiral pesticides relies on specialized analytical techniques to separate and quantify enantiomers.
The following diagram illustrates the general workflow for investigating the environmental fate and bioaccumulation of a chiral fungicide like this compound:
Understanding the "handedness" of pesticides is critical in modern agrochemistry for several reasons:
This compound is a systemic fungicide primarily used to control diseases caused by Peronosporales fungi, such as seed rot, damping off, and stem rots, especially in ornamental plants [1]. Here are its key characteristics:
| Property | Value / Description |
|---|---|
| Chemical Group | Acylamino acid fungicide (Furanilide) [1]. |
| Mode of Action | Systemic with protective and curative action. Disrupts fungal nucleic acid synthesis (RNA polymerase I) [1]. |
| Water Solubility | 230 mg/L (at 20°C, pH 7) [1]. |
| Soil Degradation (DT₅₀) | 48 days (moderately persistent) [1]. |
| Aquatic Hydrolysis (DT₅₀) | 200 days (persistent in water) [1]. |
| Octanol-Water Partition (Log P) | 2.7 [1]. |
The table below places this compound's environmental fate properties alongside other fungicides mentioned in the search results. Please note that the data for other fungicides is from a study on a specific point-source contamination event and represents extreme environmental concentrations rather than typical agricultural levels [2].
| Fungicide | Class | Key Environmental Fate Data | Example Environmental Concentration |
|---|---|---|---|
| This compound | Acylamino acid | Soil DT₅₀: 48 days [1]. Water hydrolysis DT₅₀: 200 days [1]. | Information missing from search results |
| Azoxystrobin | Strobilurin | Information missing from search results | Max: 239 µg/L (in surface water from point-source contamination) [2] |
| Pyraclostrobin | Strobilurin | Information missing from search results | Max: 59.8 µg/L (in surface water from point-source contamination) [2] |
| Metalaxyl | Acylamino acid | Information missing from search results | Max: 0.067 µg/L (in US streams from agricultural runoff) [2] |
The search results highlight several important, enantiomer-specific behaviors of this compound. The following diagram illustrates the key experimental workflows and findings from the available studies:
The key findings in the diagram are based on the following experimental methods:
The available data suggests several critical points for researchers:
The table below summarizes the key findings on the degradation of these fungicides.
| Fungicide | Degradation Context | Half-Life / Degradation Rate | Key Findings & Conditions |
|---|---|---|---|
| Furalaxyl | Degradation by Brevibacillus brevis (Liquid culture) | The R-enantiomer was preferentially degraded; degradation was faster when both fungicides were present [1]. | Evidence of enantioselective degradation; behavior differs in a mixed environment [1]. |
| Metalaxyl (Racemic Mix) | Tropical (Cameroon) and Temperate (Germany) Soils [2] [3] | 17 to 38 days (Half-life varied with soil type and enantiomer) [2] [3]. | Enantioselective degradation: R-enantiomer degraded faster in temperate soil, S-enantiomer degraded faster in tropical soil [2] [3]. |
| Metalaxyl-M (Mefenoxam) | Various Agricultural Soils [4] | 3.2 to 38 days (Half-life varies significantly with soil type) [4]. | Degradation is primarily influenced by soil physicochemical properties (e.g., pH, texture) more than microbial community composition [4]. |
Here are the methodologies used in the cited research to help you evaluate the data.
Liquid Culture Study with Brevibacillus brevis [1]
Soil Incubation Experiments [2] [3]
The data suggests that both fungicides undergo enantioselective degradation, meaning their different mirror-image molecules break down at different rates. The direct comparison is primarily limited to one laboratory study showing that a specific bacterium, Brevibacillus brevis, preferentially degrades the R-enantiomers of both compounds [1].
For metalaxyl, extensive research shows its degradation rate in the environment is highly dependent on soil conditions, such as location, pH, and organic matter [2] [4] [3]. Similar comprehensive environmental data for this compound was not located in the current search results.
The following diagram illustrates the general enantioselective degradation process shared by these fungicides, as revealed by the microbial study.
This compound is a chiral fungicide belonging to the acylamino acid class that has been widely used for controlling diseases caused by Peronosporales fungi, particularly in ornamental plants, cut flowers, and bedding plants. This systemic fungicide exhibits both protective and curative action by disrupting fungal nucleic acid synthesis, specifically RNA polymerase I. The chiral nature of this compound arises from the presence of a single asymmetric carbon atom in its molecular structure, resulting in the existence of two enantiomeric forms: R-furalaxyl and S-furalaxyl. Despite their identical physical and chemical properties in achiral environments, these enantiomers can exhibit dramatically different behaviors in biological systems due to the chiral specificity of enzyme interactions and metabolic processes.
In commercial applications, this compound is typically marketed as a racemic mixture containing equal proportions of both enantiomers. However, this practice fails to account for the potential differences in biological activity, environmental fate, and toxicity between the enantiomers. Current regulatory frameworks in many jurisdictions, including the European Union where this compound is not approved for use under EC Regulation 1107/2009, do not adequately address the enantioselective aspects of chiral pesticides. This comprehensive analysis synthesizes experimental data from multiple studies to compare the behavior of this compound enantiomers across different organisms and environmental matrices, providing researchers and regulatory professionals with critical insights for environmental risk assessment and the potential development of enantiopure fungicide formulations.
Table 1: Fundamental properties of this compound
| Property | Value | Conditions/Notes |
|---|---|---|
| Chemical name | methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate | IUPAC name |
| Molecular formula | C₁₇H₁₉NO₄ | - |
| Molecular mass | 301.34 g/mol | - |
| Water solubility | 230 mg/L | At 20°C, pH 7 |
| Melting point | 102°C | - |
| Vapor pressure | 0.07 mPa | At 20°C |
| Octanol-water partition coefficient (Log P) | 2.7 | At 20°C |
| Soil DT₅₀ (typical) | 48 days | Moderately persistent |
This compound exhibits moderate water solubility and low volatility, suggesting potential for mobility in aquatic environments while having limited tendency for atmospheric transport. The octanol-water partition coefficient value indicates moderate lipophilicity, suggesting potential for bioaccumulation in organisms with high lipid content. According to the Pesticide Properties Database, this compound is classified as moderately persistent in soil environments, with a typical field dissipation half-life of 48 days, though this varies significantly depending on soil characteristics and environmental conditions [1].
Table 2: Enantioselective degradation of this compound in agricultural soils
| Parameter | R-furalaxyl | S-furalaxyl | Experimental Conditions |
|---|---|---|---|
| Half-life range | 11.4-34.7 days | 19.3-49.5 days | Laboratory studies, various soils |
| Degradation kinetics | First-order (R² > 0.96) | First-order (R² > 0.96) | Soil dissipation experiments |
| Leaching potential | Lower | Higher | Soil column experiments |
| Sorption behavior | Non-enantioselective | Non-enantioselective | Various soil types |
| Primary degradation factor | Biodegradation | Biodegradation | Soil microorganisms |
Research on the environmental behavior of this compound enantiomers in agricultural soils has demonstrated significant enantioselectivity in degradation rates. The R-enantiomer consistently degrades faster than the S-enantiomer across various soil types, resulting in enantiomer enrichment of the more persistent S-furalaxyl over time. Although soil sorption processes themselves appear to be non-enantioselective, the leaching behavior demonstrates enantioselectivity, with S-furalaxyl exhibiting higher mobility in soil columns. This differential leaching is attributed to the more rapid degradation of R-furalaxyl in soil systems rather than differences in sorption affinities [2].
The half-life ranges for both enantiomers vary considerably depending on soil physicochemical properties, microbial community composition, and environmental factors such as temperature and moisture content. The degradation process for both enantiomers follows first-order kinetics with high correlation coefficients (R² > 0.96), indicating predictable degradation patterns under controlled conditions. Compared to its structural analog benalaxyl, this compound generally degrades more rapidly in soil environments and exhibits greater enantioselectivity in its degradation profile [2].
Table 3: Enantioselective bioaccumulation in Tenebrio molitor larvae
| Parameter | R-furalaxyl | S-furalaxyl | Experimental Conditions |
|---|---|---|---|
| Bioaccumulation factor | Lower | Higher | 10 mg/kg dosage exposure |
| Enantiomerization | Observed | Observed | In vivo conversion |
| Metabolic processing | Rapid | Slower | Insect metabolism |
| Preference in accumulation | No | Yes | Wheat bran diet |
| Degradation in organism | Faster | Slower | Enzyme-mediated |
Studies on the bioaccumulation of this compound enantiomers in Tenebrio molitor (mealworm) larvae have revealed fascinating enantioselective processes that combine metabolism and enantiomerization (interconversion between enantiomers). When exposed to rac-furalaxyl through contaminated wheat bran, the larvae exhibited preferential accumulation of S-furalaxyl, despite the fact that both enantiomers demonstrated relatively low bioaccumulation potential overall. This selectivity is particularly noteworthy given the observed bidirectional enantiomerization, where R-furalaxyl can convert to S-furalaxyl and vice versa within the organism [3].
The enantiomerization process appears to be a significant metabolic pathway specifically within the insect larvae, as no such interconversion was observed in the wheat bran substrate itself. This suggests the involvement of specific enzyme systems capable of catalyzing the chiral inversion in living organisms. The combination of enantioselective degradation, metabolism, and enantiomerization results in complex toxicokinetic behavior that cannot be predicted from racemic studies alone. These findings have important implications for food chain transfer and potential trophic magnification in terrestrial ecosystems [3].
The accurate quantification of this compound enantiomers in environmental and biological matrices requires advanced chiral separation techniques. The most commonly employed method for this compound enantiomer separation is high-performance liquid chromatography tandem mass spectroscopy (HPLC-MS/MS) using a ChiralPAK IC column, which has demonstrated excellent resolution and sensitivity for both enantiomers in complex sample matrices including insect larvae and wheat bran [3]. This method provides sufficient selectivity and low detection limits necessary for quantifying enantiomeric fractions in environmental and biological samples.
Alternative chiral separation techniques include:
For sample preparation, solid-liquid extraction is typically employed for solid matrices like soil and biological tissues, followed by cleanup steps to remove interfering compounds. The enantiomeric fraction (EF) is commonly used to quantify enantioselectivity in environmental processes, calculated as EF = peak area of R-enantiomer / (peak area of R-enantiomer + peak area of S-enantiomer), with EF = 0.5 representing a racemic mixture [5].
The experimental protocol for investigating enantioselective degradation of this compound in soil typically involves the following steps:
Throughout the experiment, the enantiomeric fraction should be monitored to track changes in the R:S ratio over time. The degradation kinetics are typically modeled using first-order equations: C𝑡 = C₀ × e⁻ᵏᵗ, where C𝑡 is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life (DT₅₀) is calculated as ln(2)/k [2].
The protocol for assessing enantioselective bioaccumulation in insect larvae includes:
The bioaccumulation factor (BAF) is calculated for each enantiomer as BAF = C𝑙𝑎𝑟𝑣𝑎𝑒 / C𝑑𝑖𝑒𝑡, where C𝑙𝑎𝑟𝑣𝑎𝑒 is the concentration in larvae and C𝑑𝑖𝑒𝑡 is the concentration in the exposure diet. Enantiomerization can be confirmed by exposing larvae to pure enantiomers and monitoring for the appearance of the opposite enantiomer over time [3].
For both soil and bioaccumulation studies, statistical analysis should include:
Diagram 1: Environmental fate and bioaccumulation pathways of this compound enantiomers in agricultural ecosystems. The diagram illustrates key enantioselective processes including preferential degradation of R-furalaxyl in soil, leading to enrichment of S-furalaxyl, which becomes available for plant uptake and bioaccumulation in organisms like Tenebrio molitor larvae, where further enantiomerization occurs.
Diagram 2: Experimental workflow for assessing enantioselective behavior of chiral pesticides like this compound. The methodology progresses from sample collection through data analysis, with critical sub-steps noted for each major phase of the analytical process.
The enantioselective behavior of this compound demonstrated across these studies has significant implications for environmental risk assessment and regulatory decision-making. The consistent observation that S-furalaxyl exhibits greater environmental persistence and bioaccumulation potential compared to the R-enantiomer suggests that current risk assessments based on racemic mixtures may either overestimate or underestimate environmental impacts, depending on the specific endpoint and organism of concern. The enantiomerization phenomenon observed in insects further complicates predictive toxicology, as the enantiomeric composition may change significantly as the compound moves through food webs.
From a regulatory perspective, these findings support the need for enantiomer-specific evaluations of chiral pesticides rather than relying on racemic assessments. The development of enantiopure products containing only the more effective or less persistent enantiomer could potentially reduce environmental loading while maintaining efficacy. Furthermore, monitoring programs should incorporate chiral analysis to accurately track the environmental fate of this compound and other chiral pesticides, as the enantiomeric fraction can serve as a valuable indicator of biodegradation processes and source apportionment [4].
A 2024 paper in the Journal of Pharmaceutical and Biomedical Analysis details a robust strategy for cross-validating pharmacokinetic bioanalytical methods, which is directly applicable to method validation for compounds like Furalaxyl [1]. The core of this strategy is summarized in the following workflow:
This general workflow can be adapted for this compound by defining the two specific analytical methods to be compared (e.g., HPLC-UV vs. LC-MS/MS).
The protocol provides clear specifications for the experimental setup and statistical analysis, which ensure a robust comparison [1].
| Aspect | Specification |
|---|---|
| Sample Type | 100 incurred study samples (biological matrix) |
| Sample Selection | Selected across four quartiles of in-study concentration levels |
| Replicates | Assayed once by each of the two methods being compared |
| Statistical Criterion | The 90% confidence interval (CI) for the percent differences must be within ±30% |
| Additional Analyses | Quartile analysis; Bland-Altman plot for data characterization |
The table below summarizes the key experimental findings on the enantioselective behavior of this compound.
| Experimental Model | Core Finding | Enantioselectivity Observed | Key Quantitative Data | Citation |
|---|---|---|---|---|
| Tenebrio molitor (Mealworm larvae) | Enantiomerization & Bioaccumulation | Yes | Significant enantiomerization in larvae; S-furalaxyl preferentially accumulated (Bioaccumulation Factor: S-enantiomer > R-enantiomer). | [1] [2] |
| Scenedesmus obliquus (Green algae) | Acute Toxicity & Digestion | Yes | (S)-furalaxyl more toxic; 96-h EC₅₀: 13.59 mg/L (S-enantiomer) vs. 15.26 mg/L (R-enantiomer). Digestion rates were similar. | [3] |
Here are the methodologies used in the key studies from the table.
Enantiomerization and Bioaccumulation in T. molitor [1]
Toxicity and Digestion in S. obliquus [3]
The following diagram illustrates the core concepts and consequences of this compound's stereoselective behavior.
The experimental data reveals several critical points for environmental risk assessment:
Irritant